REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[N:5][C:6]([N:9]([CH3:13])[C:10](=[O:12])[CH3:11])=[N:7][CH:8]=1)#[N:2].[OH-].N>CO.[Ni]>[NH2:2][CH2:1][C:3]1[CH:4]=[N:5][C:6]([N:9]([CH3:13])[C:10](=[O:12])[CH3:11])=[N:7][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.08 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=NC(=NC1)N(C(C)=O)C
|
Name
|
ammonia hydroxide
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a continuous flow hydrogenation apparatus (conditions: flow rate 1 mL/minute, 25° C., 10 bar)
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 5% MeOH in CH2Cl2
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |